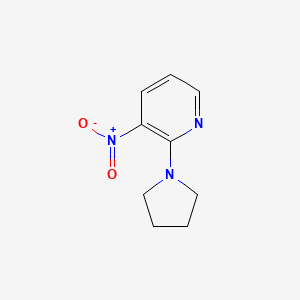

3-Nitro-2-(1-pyrrolidinyl)pyridine

Description

BenchChem offers high-quality 3-Nitro-2-(1-pyrrolidinyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-2-(1-pyrrolidinyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-12(14)8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRXLVBZPIVHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377479 | |

| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-73-5 | |

| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-2-(1-pyrrolidinyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and a thorough characterization of the target molecule using modern analytical techniques. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: Strategic Importance of Substituted Nitropyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group, particularly at the 3-position, significantly modulates the electronic properties of the pyridine ring, rendering it susceptible to nucleophilic attack. This electronic activation is a cornerstone of synthetic strategies aimed at introducing diverse functionalities onto the pyridine core. The title compound, 3-Nitro-2-(1-pyrrolidinyl)pyridine, is a valuable building block, combining the electronically activated nitropyridine system with a pyrrolidine moiety, a common feature in many bioactive molecules. Understanding its synthesis and unequivocally confirming its structure are therefore critical steps in leveraging its potential in drug discovery pipelines.

The Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine is predicated on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is particularly effective for pyridines bearing electron-withdrawing groups, such as the nitro group in the 3-position, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.

The reaction proceeds via a two-step addition-elimination pathway. The nucleophile, in this case, pyrrolidine, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears a suitable leaving group (typically a halide). This initial addition step temporarily disrupts the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electronegative nitro group, which is crucial for the feasibility of the reaction. In the subsequent elimination step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: The SNAr mechanism for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for a successful and efficient synthesis.

-

Starting Materials: 2-Chloro-3-nitropyridine is the preferred electrophile due to the good leaving group ability of the chloride ion and the strong activating effect of the ortho-nitro group. Pyrrolidine is a potent secondary amine nucleophile that readily participates in the SNAr reaction.

-

Solvent: A polar protic solvent such as ethanol or a mixture of isopropanol and water is often employed to facilitate the dissolution of the reactants and to stabilize the charged intermediate.

-

Base: A non-nucleophilic organic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the pyrrolidine nucleophile, which would render it unreactive.

-

Temperature: The reaction is typically conducted at an elevated temperature (reflux) to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and a robust purification strategy to ensure the isolation of a high-purity product.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Materials and Reagents

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.2 M.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of pyrrolidine (1.2 eq) at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 2-chloro-3-nitropyridine spot indicates the completion of the reaction.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Nitro-2-(1-pyrrolidinyl)pyridine as a solid. Proceed with detailed characterization.

Characterization: Unambiguous Structure Elucidation

Thorough characterization is paramount to confirm the identity and purity of the synthesized 3-Nitro-2-(1-pyrrolidinyl)pyridine. The following data, while predicted based on the analysis of structurally similar compounds, provides a robust framework for the validation of the synthesized product.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.21 g/mol |

| Appearance | Yellow solid |

Spectroscopic Data

The 1H NMR spectrum is a powerful tool for elucidating the proton environment of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | dd | 1H | H-6 (Pyridine) |

| ~7.80 | dd | 1H | H-4 (Pyridine) |

| ~6.80 | dd | 1H | H-5 (Pyridine) |

| ~3.60 | t | 4H | -CH2-N-CH2- (Pyrrolidine, α to N) |

| ~2.00 | m | 4H | -CH2-CH2- (Pyrrolidine, β to N) |

The predicted chemical shifts are in CDCl3 and are relative to TMS (0 ppm). The coupling patterns (dd = doublet of doublets, t = triplet, m = multiplet) and integration values are also predicted.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~130.0 | C-3 (Pyridine) |

| ~118.0 | C-5 (Pyridine) |

| ~50.0 | -CH2-N-CH2- (Pyrrolidine, α to N) |

| ~25.0 | -CH2-CH2- (Pyrrolidine, β to N) |

The predicted chemical shifts are in CDCl3 and are relative to TMS (0 ppm).

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2970-2850 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1520, ~1350 | Strong | Asymmetric and symmetric NO2 stretching |

| ~1250 | Medium | C-N stretching (aromatic amine) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Assignment |

| 193 | [M]+ (Molecular ion) |

| 163 | [M - NO]+ |

| 147 | [M - NO2]+ |

| 123 | [M - C4H8N]+ (Loss of pyrrolidine) |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine via a nucleophilic aromatic substitution reaction. The provided step-by-step protocol, coupled with a comprehensive characterization framework, offers a robust system for the preparation and validation of this valuable chemical intermediate. The principles and techniques outlined herein are intended to empower researchers in their pursuit of novel therapeutic agents and other advanced materials.

References

-

PubChem. 3-Nitro-2-(piperidin-1-YL)pyridine. National Center for Biotechnology Information. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Nitro-2-(1-pyrrolidinyl)pyridine and Its Analogs

Introduction: A Scaffold of Pharmaceutical Interest

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and modulates the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. When fused with other heterocyclic systems, such as the versatile pyrrolidine ring, it creates scaffolds with significant potential in drug discovery. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is present in over 20 FDA-approved drugs and is prized for its ability to introduce three-dimensionality and modulate basicity, crucial factors for effective target binding.

This guide provides a detailed examination of the chemical properties and reactivity of 3-Nitro-2-(1-pyrrolidinyl)pyridine . As specific experimental data for this exact compound is sparse in publicly accessible literature, we will draw heavily upon the detailed characterization of its close and highly representative analog, 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine , for which robust experimental data has been published. This approach allows us to provide field-proven insights and validated protocols relevant to researchers, scientists, and drug development professionals working with this important class of molecules.

The strategic placement of a nitro group at the 3-position and a pyrrolidinyl group at the 2-position of the pyridine ring creates a molecule with a unique and valuable reactivity profile. The electron-withdrawing nitro group significantly activates the pyridine ring for certain transformations, while the pyrrolidinyl moiety influences the molecule's steric and electronic properties. The subsequent reduction of the nitro group to an amine provides a critical building block, 2-(1-pyrrolidinyl)pyridin-3-amine , a versatile precursor for the synthesis of a wide array of more complex, biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in synthesis and drug development.

Physicochemical Data

The properties of these compounds are influenced by the interplay of the polar nitro group, the basic pyrrolidine nitrogen, and the aromatic pyridine core. The introduction of a trifluoromethyl group, as in our reference analog, is expected to increase the melting point and modify solubility due to its strong electron-withdrawing nature and increased molecular weight.

| Property | Value (for 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine) | Reference |

| Molecular Formula | C₁₀H₁₀F₃N₃O₂ | |

| Molecular Weight | 261.20 g/mol | |

| Appearance | Solid | |

| Melting Point | 65–67 °C |

Note: The molecular formula and weight for the parent compound, 3-Nitro-2-(1-pyrrolidinyl)pyridine, are C₉H₁₁N₃O₂ and 193.20 g/mol , respectively.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data for 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine serves as an authoritative reference for this scaffold.

¹H NMR (300 MHz, CDCl₃):

-

δ 8.55 (s, 1H, C(6)-H): This singlet corresponds to the proton at the 6-position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring, influenced by the adjacent nitrogen and the nitro group.

-

δ 8.31 (s, 1H, C(4)-H): This singlet represents the proton at the 4-position.

-

δ 3.47 (br. s, 4H, N-CH₂): The broad singlet is assigned to the four protons of the two methylene groups of the pyrrolidine ring that are directly attached to the nitrogen atom. The broadness can be attributed to conformational exchange.

-

δ 2.04 (t, J = 6.6 Hz, 4H, C-CH₂-C): This triplet corresponds to the four protons of the two central methylene groups of the pyrrolidine ring.

¹³C NMR (75 MHz, CDCl₃):

-

δ 151.0, 148.6, 148.5, 132.5, 132.4, 130.1, 125.4, 121.7, 114.0, 113.5: These signals represent the carbons of the pyridine and trifluoromethyl groups, showing the complex electronic environment.

-

δ 49.8 (N-CH₂): Assigned to the carbons of the pyrrolidine ring attached to the nitrogen.

-

δ 25.3 (C-CH₂-C): Assigned to the central carbons of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS-ESI):

-

[M+H]⁺ calculated for [C₁₀H₁₀F₃N₃O₂]⁺: 262.0797

-

[M+H]⁺ found: 262.0798

This exact mass measurement provides unambiguous confirmation of the elemental composition of the molecule.

Synthesis and Chemical Reactivity

The synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine and its analogs relies on established, robust chemical transformations. Its reactivity is dominated by the electronic nature of the substituted pyridine ring.

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The most direct and efficient route to this class of compounds is the nucleophilic aromatic substitution (SₙAr) reaction. The process involves the displacement of a leaving group, typically a halide, from the 2-position of a 3-nitropyridine precursor by pyrrolidine. The nitro group at the 3-position is crucial as it activates the 2-position for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

Experimental Protocol: Synthesis of 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine

This protocol, validated for a close analog, serves as a reliable template for the synthesis of the title compound.

-

Reagent Preparation: Dissolve the starting material, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, in a suitable solvent such as ethanol.

-

Nucleophile Addition: To the stirred solution, add pyrrolidine. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, these reactions proceed to completion within a few hours.

-

Workup: Once the starting material is consumed, pour the reaction mixture into an excess of water.

-

Acidification: Acidify the aqueous mixture with HCl to a pH of 2. This step protonates any excess amine and ensures the product, which is less basic, precipitates.

-

Isolation: Filter the resulting precipitate, wash it thoroughly with water to remove salts, and dry to afford the pure product.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a good choice as it readily dissolves both the halo-pyridine precursor and pyrrolidine, facilitating a homogeneous reaction.

-

Temperature: The reaction proceeds efficiently at room temperature due to the high activation provided by the nitro group. No heating is typically necessary, which prevents potential side reactions.

-

Acidification: This step is critical for a clean isolation. By converting the highly water-soluble pyrrolidine hydrochloride salt, it allows the much less soluble product to precipitate, providing a simple and effective purification method.

Key Reactivity: Reduction of the Nitro Group

A primary synthetic utility of 3-Nitro-2-(1-pyrrolidinyl)pyridine is its role as a precursor to 2-(1-pyrrolidinyl)pyridin-3-amine . This transformation is most commonly and cleanly achieved via the reduction of the nitro group. Catalytic hydrogenation is the method of choice in many industrial and laboratory settings due to its high efficiency and the generation of water as the only byproduct.

General Protocol: Catalytic Hydrogenation of an Aromatic Nitro Compound

This generalized protocol is based on well-established procedures for the reduction of aromatic nitro compounds.

-

Vessel Preparation: To a hydrogenation vessel, add the nitro compound, 3-Nitro-2-(1-pyrrolidinyl)pyridine, followed by a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C). The catalyst should be handled carefully, especially if dry, as it can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction can be run at pressures ranging from atmospheric to 50 psi, depending on the scale and equipment.

-

Monitoring: The reaction is typically exothermic and can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis of aliquots.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(1-pyrrolidinyl)pyridin-3-amine, which can be further purified by crystallization or chromatography if necessary.

Trustworthiness and Self-Validation:

-

The disappearance of the nitro compound's spot on TLC and the appearance of a new, more polar spot for the amine product confirms the reaction's progress.

-

The final product's identity and purity should be rigorously confirmed by NMR spectroscopy and mass spectrometry, comparing the data to expected values for the amine. The disappearance of the characteristic nitro group stretches in the IR spectrum (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) for the primary amine provides further validation.

Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-3-(pyrrolidinyl)pyridine scaffold, readily accessible from the title compound, is a "privileged structure" in medicinal chemistry. The 2-aminopyridine portion is known to act as a hinge-binding motif in many protein kinases, mimicking the adenine part of ATP. The adjacent pyrrolidine group can then be functionalized to extend into other pockets of the enzyme active site, imparting potency and selectivity.

While specific drugs derived directly from 3-Nitro-2-(1-pyrrolidinyl)pyridine are not prominently disclosed, numerous patents and research articles describe the synthesis and biological evaluation of structurally related compounds, highlighting the importance of this chemical space. For instance, derivatives of 2-aminopyridine are explored as potent inhibitors of various kinases implicated in cancer and other diseases. The general strategy involves the elaboration of the 3-amino group, often through amide bond formation or reactions to build further heterocyclic rings, to generate libraries of compounds for screening against biological targets.

The pyrrolidinyl group at the 2-position serves to modulate the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, which are critical for developing a successful drug candidate with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

3-Nitro-2-(1-pyrrolidinyl)pyridine is a strategically designed building block whose true value lies in its versatile reactivity. The facile synthesis via nucleophilic aromatic substitution and the straightforward reduction of its nitro group provide a reliable and efficient pathway to the 2-(1-pyrrolidinyl)pyridin-3-amine scaffold. As demonstrated by the extensive use of related aminopyridine structures in modern drug discovery, this intermediate represents a valuable entry point for the synthesis of novel, biologically active molecules. The detailed experimental insights provided in this guide, grounded in authoritative data from a closely related analog, offer researchers a solid foundation for the synthesis, characterization, and further functionalization of this promising class of compounds.

References

-

PubChem. 3-(1-Nitrosopyrrolidin-2-yl)pyridine. Available from: [Link]

-

SpectraBase. 3-nitro-2-[2-(2-thienyl)-1-pyrrolidinyl]pyridine. Available from: [Link]

-

PubChem. 3-Nitro-2-(piperidin-1-YL)pyridine. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available from: [Link]

-

Bastrakov, M. A., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5583. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

ResearchGate. The reduction of vic-substituted 3-nitropyridines with. Available from: [Link]

-

Synlett. Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Available from: [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

-

ChemSynthesis. 3-pyrrolidin-2-yl-pyridine. Available from: [Link]

-

MolPort. Scaffold 2-(pyrrolidin-1-yl)pyridine. Available from: [Link]

-

PubChem. 3-(Pyrrolidin-2-yl)pyridine. Available from: [Link]

-

Alchemist. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H.... Available from: [Link]

-

ResearchGate. 3-Nitro-2(1 H )-quinolone derivatives as 2π components in 1,3-dipolar cycloadditions of azomethine ylides: A new synthesis of pyrrolo[3,4- c ]quinolines. Available from: [Link]

- Google Patents. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

Wang, Z., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 14(13), 3376-3379. Available from: [Link]

-

CP Lab Safety. 3-Nitro-2-(pyrrolidin-1-yl)pyridine, 97% Purity, C9H11N3O2, 25 grams. Available from: [Link]

-

NCBI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

- Google Patents. *US20210161878A1 - (S)

An In-depth Technical Guide to 3-Nitro-2-(1-pyrrolidinyl)pyridine (CAS Number: 26820-73-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical or chemical safety advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

Introduction

3-Nitro-2-(1-pyrrolidinyl)pyridine, identified by the CAS number 26820-73-5, is a heterocyclic organic compound that incorporates three key functional motifs: a pyridine ring, a pyrrolidine ring, and a nitro group. The pyridine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in many biologically active molecules and approved drugs, contributing to their three-dimensional structure and physicochemical properties. The presence of an electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's electronic properties and potential reactivity. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of 3-Nitro-2-(1-pyrrolidinyl)pyridine, serving as a valuable resource for professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Nitro-2-(1-pyrrolidinyl)pyridine is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, comprehensive experimental data may be limited.

| Property | Value | Source |

| CAS Number | 26820-73-5 | Multiple Sources |

| Molecular Formula | C₉H₁₁N₃O₂ | AppChem |

| Molecular Weight | 193.21 g/mol | BOC Sciences |

| IUPAC Name | 3-nitro-2-(pyrrolidin-1-yl)pyridine | BOC Sciences |

| SMILES | C1CCN(C1)C2=NC=CC=C2[O-] | BOC Sciences |

| Appearance | Not specified (likely a solid) | Inferred |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine via SNAr.

Detailed Step-by-Step Methodology (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1 equivalent).

-

Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

-

Nucleophile Addition: To the stirred solution, add pyrrolidine (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Nitro-2-(1-pyrrolidinyl)pyridine.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong asymmetric and symmetric stretches typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).

Potential Applications in Drug Discovery

While there is a lack of specific published biological data for 3-Nitro-2-(1-pyrrolidinyl)pyridine, its structural components suggest several potential avenues for investigation in drug discovery.

As a Scaffold in Medicinal Chemistry

The pyridine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs.[1] These scaffolds provide a versatile framework that can be readily functionalized to optimize binding to biological targets. The nitro group, being a strong electron-withdrawing group, can be utilized as a handle for further chemical modifications or may itself contribute to biological activity.

Potential Therapeutic Areas

-

Oncology: The nitroaromatic moiety is a feature of some anticancer agents.[2] The mechanism often involves bioreduction of the nitro group to reactive intermediates that can induce cellular damage in hypoxic tumor environments.

-

Infectious Diseases: Nitro-containing compounds have been investigated for their antimicrobial properties.[3] The pyridine and pyrrolidine motifs are also present in various antibacterial and antiviral drugs.

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active compounds. Its conformational flexibility can be advantageous for binding to receptors and enzymes in the brain.

It is crucial to emphasize that these are hypothetical applications based on the chemical structure of 3-Nitro-2-(1-pyrrolidinyl)pyridine. Rigorous experimental evaluation is necessary to determine its actual biological activities and therapeutic potential.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for 3-Nitro-2-(1-pyrrolidinyl)pyridine is not widely available. Therefore, it is imperative to handle this compound with extreme caution, assuming it to be hazardous. The safety precautions outlined below are based on the known hazards of related nitroaromatic and aminopyridine compounds.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Suppliers

3-Nitro-2-(1-pyrrolidinyl)pyridine is available from several chemical suppliers, primarily for research and development purposes. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the compound.

-

BOC Sciences

-

Pure Chemistry Scientific Inc.

-

AppChem

Conclusion

3-Nitro-2-(1-pyrrolidinyl)pyridine is a chemical compound with potential for exploration in drug discovery due to its constituent pyridine, pyrrolidine, and nitro functional groups. While detailed experimental data on its biological activity and applications are currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety considerations. The lack of extensive research on this specific molecule also presents a unique opportunity for scientists to investigate its potential as a novel scaffold or lead compound in various therapeutic areas. As with any research chemical, it is paramount to adhere to strict safety protocols and to conduct thorough experimental validation of any hypothesized biological activities.

References

-

AppChem. 3-nitro-2-(1-pyrrolidinyl)pyridine. Available from: [Link]

- Fisher Scientific. Safety Data Sheet: (±)-2-(2-Pyrrolidinyl)pyridine. (2023).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 412, 3-(Pyrrolidin-2-yl)pyridine. Retrieved December 20, 2025 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27919, 3-(1-Nitrosopyrrolidin-2-yl)pyridine. Retrieved December 20, 2025 from [Link].

- Montanari, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Pure Chemistry Scientific Inc. 3-Nitro-2-(1-pyrrolidinyl)pyridine CAS NO.26820-73-5.

- Garrido-Castañeda, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

- Sigma-Aldrich.

- Biosynth. Safety Data Sheet: (R,S)-3-(2-Piperidinyl)pyridine. (2022).

- ECHEMI. 4-(3-Pyrrolidinyl)

- Alsoliemy, A. (2022).

- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology.

- Abdel-rahman, A. A. H., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 449-464.

- Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.

- Kouhkan, M., & Fassihi, A. (2019).

- Mondal, S., et al. (2023). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Journal of Molecular Structure, 1271, 134079.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Shaveta, G., et al. (2022). A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine.

- Titov, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798.

- Wang, H., et al. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 6, 373.

- IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Nitro-2-(1-pyrrolidinyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-(1-pyrrolidinyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, and the pyrrolidinyl substituent on the pyridine ring, imparts unique electronic and steric properties to the molecule. These features are crucial in modulating its reactivity, molecular interactions, and ultimately its biological activity. Understanding the intricate details of its molecular structure and conformational preferences is paramount for the rational design of novel therapeutics and for elucidating its mechanism of action at a molecular level.

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 3-Nitro-2-(1-pyrrolidinyl)pyridine, drawing upon established principles of organic chemistry, spectroscopic techniques, and computational modeling. While direct experimental data for this specific molecule is limited in the public domain, this guide will leverage data from closely related analogs to provide a robust and insightful overview.

Molecular Structure and Properties

The fundamental characteristics of 3-Nitro-2-(1-pyrrolidinyl)pyridine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N₃O₂ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| CAS Number | 26820-73-5 | [1] |

| IUPAC Name | 3-nitro-2-(pyrrolidin-1-yl)pyridine | [1] |

| Canonical SMILES | C1CCN(C1)C2=NC=CC=C2N(=O)=O | [1] |

The structure of 3-Nitro-2-(1-pyrrolidinyl)pyridine features a pyridine ring substituted at the 2-position with a pyrrolidine ring and at the 3-position with a nitro group. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.

Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine

The most plausible synthetic route to 3-Nitro-2-(1-pyrrolidinyl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for pyridines bearing electron-withdrawing groups, such as the nitro group, which activate the ring towards nucleophilic attack.[2][3]

A likely precursor for this synthesis is 2-chloro-3-nitropyridine. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group at the 3-position, makes the carbon at the 2-position susceptible to nucleophilic attack by pyrrolidine. The reaction of 2-chloro-3-nitropyridine with pyrrolidine would proceed via a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to yield the desired product.[2] A similar synthetic strategy has been successfully employed for the synthesis of 3-nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine and pyrrolidine.[4]

Proposed Experimental Protocol:

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.2 eq).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-Nitro-2-(1-pyrrolidinyl)pyridine.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed workflow for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings.

-

Pyridine Protons: The pyridine ring will exhibit three aromatic protons. The proton at the 6-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at the 4 and 5-positions will appear at slightly higher fields. Their splitting patterns will be informative, likely showing doublet of doublets or triplets depending on the coupling constants. For comparison, in 3-nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, the pyridine protons appear at δ 8.31 (s, 1H) and 8.55 (s, 1H).[4]

-

Pyrrolidine Protons: The pyrrolidine ring has two sets of methylene protons. The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and are expected to appear as a triplet. The protons on the other two carbons (β-protons) will appear as a multiplet at a higher field. In 3-nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, the pyrrolidine protons appear at δ 2.04 (t, 4H) and 3.47 (br. s, 4H).[4]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Carbons: The pyridine ring will show five distinct carbon signals. The carbon atom attached to the nitro group (C3) and the carbon attached to the pyrrolidinyl group (C2) will be significantly influenced by these substituents. Based on data for substituted pyridines, the C2 and C6 carbons are typically the most downfield.

-

Pyrrolidine Carbons: The pyrrolidine ring will exhibit two carbon signals corresponding to the α- and β-carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretch is typically observed in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1335 and 1370 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N bond connecting the pyrrolidine ring to the pyridine ring is expected in the region of 1300-1360 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretching: The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. For instance, in 2-amino-3-nitropyridine, these ring vibrations are observed in this range.[5]

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the pyrrolidine ring will appear in the 2850-2960 cm⁻¹ region.

Molecular Conformation and Computational Analysis

The overall shape and conformational flexibility of 3-Nitro-2-(1-pyrrolidinyl)pyridine are determined by the rotation around the C2-N(pyrrolidinyl) single bond and the puckering of the pyrrolidine ring.

Conformational Isomers

Rotation around the C2-N bond can lead to different spatial arrangements of the pyrrolidine ring relative to the pyridine ring. The conformation is likely to be influenced by steric hindrance between the pyrrolidine ring and the nitro group at the 3-position. It is plausible that the molecule adopts a conformation where the pyrrolidine ring is twisted out of the plane of the pyridine ring to minimize steric clash. This has been observed in the crystal structure of other 2-substituted pyridine derivatives.[6]

The pyrrolidine ring itself is not planar and can adopt various puckered conformations, such as the envelope and twisted forms. The energy barrier between these conformers is generally low, and they can interconvert rapidly at room temperature.

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the molecular structure, conformation, and electronic properties of molecules.[7] A computational study of 3-Nitro-2-(1-pyrrolidinyl)pyridine would provide valuable insights.

Proposed Computational Protocol:

-

Geometry Optimization: The initial structure of 3-Nitro-2-(1-pyrrolidinyl)pyridine would be built and its geometry optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Conformational Analysis: A potential energy surface scan would be performed by systematically rotating the dihedral angle around the C2-N(pyrrolidinyl) bond to identify the most stable conformers.

-

Frequency Calculations: Vibrational frequency calculations would be performed on the optimized structures to confirm that they correspond to energy minima and to predict the IR spectrum.

-

NMR Chemical Shift Calculations: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for validation.[8]

-

Electronic Property Analysis: The calculations would also yield information about the molecule's electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

The following diagram outlines the logic of a DFT-based conformational analysis:

Sources

- 1. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nva.sikt.no [nva.sikt.no]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a key heterocyclic building block in medicinal chemistry. We will delve into the core synthetic strategies, the mechanistic underpinnings of the reactions, and provide detailed experimental protocols and characterization data based on established literature.

Introduction and Significance

3-Nitro-2-(1-pyrrolidinyl)pyridine is a substituted nitropyridine that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of the nitro group and the pyrrolidinyl moiety on the pyridine ring offers multiple avenues for further functionalization. The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, while the pyrrolidinyl group can influence the molecule's solubility, lipophilicity, and interactions with biological targets. Although not a widely known compound in itself, its structural motifs are present in a range of biologically active molecules.

The discovery and synthesis of this compound are intrinsically linked to the broader exploration of substituted nitropyridines as pharmacophores. The seminal work in this area often involved the preparation of libraries of related compounds to explore structure-activity relationships (SAR) for various therapeutic targets.

The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct and historically significant method for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine is the nucleophilic aromatic substitution (SNAr) reaction. This powerful reaction class is fundamental to the construction of many heteroaromatic systems.

Mechanistic Insights

The SNAr reaction for the synthesis of 3-Nitro-2-(1-pyrrolidinyl)pyridine proceeds via a two-step addition-elimination mechanism. The key to the success of this reaction lies in the electronic properties of the pyridine ring, which is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 3-position. This activation facilitates the initial nucleophilic attack by pyrrolidine at the 2-position.

The reaction is initiated by the attack of the nitrogen atom of pyrrolidine on the C2 carbon of the pyridine ring, which bears a suitable leaving group (typically a halogen such as chlorine or bromine). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The final step involves the departure of the leaving group, restoring the aromaticity of the pyridine ring and yielding the desired product.

An In-depth Technical Guide on the Solubility of 3-Nitro-2-(1-pyrrolidinyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a framework for understanding its solubility based on its structural features and the physicochemical properties of related compounds. We present a detailed exploration of the theoretical principles governing solubility, followed by robust, field-proven experimental protocols for accurate solubility determination. Furthermore, this document offers predicted solubility profiles in a range of common organic solvents, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize 3-Nitro-2-(1-pyrrolidinyl)pyridine in their research endeavors.

Introduction: The Significance of 3-Nitro-2-(1-pyrrolidinyl)pyridine in Modern Drug Discovery

The pyridine ring and the pyrrolidine nucleus are among the most prevalent five- and six-membered nitrogen-containing heterocycles in approved pharmaceuticals.[1] The pyridine scaffold, a bioisostere for phenyl rings, can enhance aqueous solubility and metabolic stability in drug candidates.[2] Similarly, the saturated pyrrolidine ring offers a three-dimensional architecture that allows for a thorough exploration of pharmacophore space.[1] The compound 3-Nitro-2-(1-pyrrolidinyl)pyridine incorporates both of these privileged structures, making it a molecule of considerable interest for the development of novel therapeutics.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is paramount for a multitude of applications in the drug development pipeline, including:

-

Synthetic Chemistry: Selection of appropriate solvents for reaction media, influencing reaction kinetics, yield, and purity.

-

Purification and Crystallization: Development of effective crystallization and purification strategies.

-

Formulation Development: Creation of stable and effective dosage forms.

-

Analytical Method Development: Ensuring accurate and reproducible results in analytical techniques such as HPLC.

This guide serves as a foundational resource for researchers working with 3-Nitro-2-(1-pyrrolidinyl)pyridine, providing both the theoretical underpinnings and practical guidance for mastering its solubility characteristics.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is a function of the interplay of intermolecular forces between the solute and the solvent. The key structural features of 3-Nitro-2-(1-pyrrolidinyl)pyridine that dictate its solubility are:

-

The Pyridine Ring: A polar aromatic heterocycle capable of participating in dipole-dipole interactions and hydrogen bonding (via the nitrogen atom). Pyridine itself is miscible with a wide range of polar and non-polar solvents.[3][4]

-

The Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group that can significantly influence a molecule's dipole moment and participate in hydrogen bonding. Nitroaromatic compounds generally exhibit solubility in polar organic solvents.[5]

-

The Pyrrolidine Ring: A saturated, non-planar amine that contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor.

Based on these structural components, we can predict the solubility behavior of 3-Nitro-2-(1-pyrrolidinyl)pyridine in various classes of organic solvents.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile can guide initial experimental design. The following table summarizes the expected solubility of 3-Nitro-2-(1-pyrrolidinyl)pyridine based on the analysis of its functional groups and the known solubility of analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the pyridine nitrogen and the nitro group's oxygen atoms, and as a hydrogen bond acceptor from the pyrrolidine N-H (if protonated). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar nitro and pyridine moieties will facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Low to Very Low | The significant polarity imparted by the nitro group and the pyridine ring will limit solubility in non-polar hydrocarbon solvents where only weak van der Waals forces are at play. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, although they are not as effective as more polar aprotic solvents. |

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate and reproducible solubility data is best obtained through carefully executed experiments. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[6]

Materials and Equipment

-

3-Nitro-2-(1-pyrrolidinyl)pyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

References

A Technical Guide to the Role of the Nitro Group in the Reactivity of 2-Substituted Pyridines

Abstract

The introduction of a nitro group (–NO₂) onto a pyridine ring profoundly alters its electronic landscape, serving as a powerful tool for modulating chemical reactivity. This technical guide provides an in-depth analysis of the multifaceted role of the nitro group, particularly in the context of 2-substituted pyridines. We will explore the fundamental principles governing its influence, from its potent electron-withdrawing effects to its ability to direct and activate the pyridine core for specific chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists who utilize pyridine-based heterocycles as building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. We will dissect the mechanistic underpinnings of these effects, supported by experimental data, detailed protocols, and visual workflows, to provide a comprehensive resource for leveraging the unique chemistry of nitropyridines.

Introduction: The Electronic Character of Pyridine and the Nitro Group

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient compared to benzene due to the greater electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring carbons through an inductive effect and, to a lesser extent, a resonance effect, making the ring less susceptible to electrophilic attack and more prone to nucleophilic attack.[1]

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from two primary electronic effects:

-

A strong inductive effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

A strong resonance effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly when positioned at the ortho or para positions relative to a reaction center.[2]

When appended to a 2-substituted pyridine, the nitro group acts synergistically with the ring nitrogen to create a highly electrophilic aromatic system, dramatically altering its reactivity profile.[2][3] This guide will focus on three key consequences of this electronic modulation: activation towards nucleophilic aromatic substitution, deactivation towards electrophilic aromatic substitution, and increased acidity of ring and substituent protons.

Quantifying the Electron-Withdrawing Effect

The electronic influence of substituents can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, with larger values signifying a stronger effect. The nitro group exhibits some of the largest positive Hammett constants, underscoring its potent electron-withdrawing nature.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| –NO₂ | 0.73 | 0.78 (1.25) |

| –CN | 0.62 | 0.67 (0.89) |

| –Cl | 0.37 | 0.22 |

| –H | 0.00 | 0.00 |

| –CH₃ | -0.06 | -0.16 |

| –NH₂ | -0.04 | -0.66 |

| Values in parentheses are used for substituents with direct resonance interaction with a functional group like in phenols or anilines.[4] |

Activation Towards Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of introducing a nitro group to a 2-halopyridine is the dramatic acceleration of nucleophilic aromatic substitution (SNAr) reactions.[5] 2-Halopyridines themselves can undergo SNAr because the ring nitrogen can stabilize the anionic intermediate, but the reaction often requires forcing conditions.[6] The addition of a nitro group, especially at the 3- or 5-position, renders the ring highly susceptible to nucleophilic attack.

Mechanism of SNAr Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group, which disrupts the ring's aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex.[5]

The nitro group powerfully accelerates this step by stabilizing the Meisenheimer complex through resonance. When the nitro group is in the 3- or 5-position of a 2-substituted pyridine, it is ortho or para to the site of nucleophilic attack. This positioning allows the negative charge of the intermediate to be delocalized directly onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization.[5]

Figure 1: SNAr mechanism on 2-chloro-5-nitropyridine.

This stabilization lowers the activation energy of the first step, leading to a significant rate enhancement. This principle is the cornerstone of the synthetic utility of nitropyridines, making them crucial intermediates for building complex molecules.[7]

Experimental Protocol: Nucleophilic Substitution on a Dichloronitropyridine

This protocol details the synthesis of 2-amino-3-nitro-6-chloropyridine, a valuable intermediate, via SNAr. The reaction demonstrates the selective substitution of one chlorine atom, activated by the adjacent nitro group, using ammonia as the nucleophile.

Objective: To synthesize 2-amino-3-nitro-6-chloropyridine from 2,6-dichloro-3-nitropyridine.

Materials:

-

2,6-dichloro-3-nitropyridine (water wet, 90% purity)

-

Isopropanol

-

Ammonia gas (or liquid ammonia)

-

Reaction vessel with stirring, gas inlet, and temperature control

Procedure: [8]

-

Preparation: In a suitable reaction vessel, dissolve 21.3 kg of 2,6-dichloro-3-nitropyridine in 100 L of isopropanol.

-

Reaction: While stirring the solution at a controlled temperature of 20-30 °C, introduce 6.8 kg of ammonia gas.

-

Incubation: Continue stirring the resulting suspension at room temperature for 24 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material (2,6-dichloro-3-nitropyridine) using a suitable analytical method such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, the product, 2-amino-3-nitro-6-chloropyridine, is present as a suspension and can be carried forward to the next synthetic step or isolated via filtration.

Deactivation Towards Electrophilic Aromatic Substitution (SEAr)

While the nitro group activates the pyridine ring for nucleophilic attack, it has the opposite effect on electrophilic aromatic substitution (SEAr). The pyridine ring is already considered deactivated towards electrophiles.[1] The addition of a strongly electron-withdrawing nitro group further depletes the ring of electron density, making it extremely unreactive towards all but the most powerful electrophiles.[3][9]

Reactions such as nitration or halogenation on a nitropyridine require harsh, forcing conditions (e.g., fuming sulfuric and nitric acid at high temperatures).[10] Furthermore, under the strongly acidic conditions required for many SEAr reactions, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This places a formal positive charge on the nitrogen, which further deactivates the ring to an even greater extent.[1] Electrophilic attack, if it occurs, is directed to the meta-position (C4 or C5) relative to the ring nitrogen.

Increased Acidity of Protons

The potent inductive and resonance effects of the nitro group significantly increase the acidity of protons on both the pyridine ring and on alkyl substituents at the 2-position.

Acidity of Ring Protons

The electron-withdrawing nature of the nitro group polarizes the C-H bonds on the pyridine ring, making the protons more acidic (i.e., easier to remove with a base).[11] Deprotonation results in a carbanion that is stabilized by the adjacent electron-withdrawing group. This enhanced acidity is crucial for reactions such as Vicarious Nucleophilic Substitution (VNS), where a carbanion adds to the ring at a hydrogen-bearing carbon, followed by elimination to achieve a formal C-H functionalization.[12][13]

Acidity of 2-Alkyl Protons

When a 2-substituted pyridine bears a nitro group at the 3-position, the protons of an alkyl group at C2 (e.g., a methyl group in 2-methyl-3-nitropyridine) become significantly more acidic. The resulting carbanion formed upon deprotonation is stabilized by resonance delocalization into both the pyridine ring nitrogen and the adjacent nitro group.

This enhanced acidity facilitates a range of condensation reactions, such as the Knoevenagel condensation with aldehydes, to form styrylpyridines under mild conditions.[14]

Figure 2: Workflow for condensation enabled by increased proton acidity.

Applications in Drug Development and Agrochemicals

The predictable and powerful reactivity modulation offered by the nitro group makes nitropyridines exceptionally valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][15]

-

Versatile Intermediates: Compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are common starting materials. The chloro group serves as an excellent leaving group in SNAr reactions, allowing for the facile introduction of various nucleophiles (amines, alcohols, thiols), which is a key strategy for building molecular complexity.[7]

-

A "Synthetic Chameleon": The nitro group itself is a versatile functional handle. While it serves to activate the ring, it can later be reduced to an amino group under various conditions (e.g., catalytic hydrogenation with Pd/C or Raney Nickel, or chemical reduction with Fe/AcOH or SnCl₂).[9][16] This newly formed amino group can then be further functionalized through diazotization, acylation, or alkylation, opening up a vast array of synthetic possibilities.

-

Bioactivity: The nitro group itself is a feature in many biologically active molecules, where it can influence pharmacokinetics and pharmacodynamics.[17][18] It is present in drugs used to treat a variety of conditions, though its potential for metabolic reduction and toxicity must be carefully considered in drug design.[17][18]

Conclusion

The nitro group is not merely a passive substituent on a 2-substituted pyridine; it is a powerful control element that dictates the molecule's reactivity. By creating a strongly electron-deficient system, it profoundly activates the ring for nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. Concurrently, it deactivates the ring towards electrophilic attack and enhances the acidity of nearby protons, enabling a diverse set of synthetic transformations. A thorough understanding of these principles is essential for chemists in research and development, allowing for the rational design of synthetic routes to access complex and valuable pyridine-containing molecules for a wide range of applications, from life-saving medicines to advanced agricultural products.

References

- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Google Vertex AI Search.

- Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. (2021). brainly.com.

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC - NIH.

- 2-Chloro-4-methyl-3-nitropyridine synthesis. (n.d.). ChemicalBook.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC - NIH.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange.

- Preparation method of 2-chloro-3-aminopyridine. (n.d.).

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.).

- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.).

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). MDPI.

- nucleophilic arom

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.

- Preparing method of 2,6-dichloro-3-nitropyridine. (n.d.).

- Nucleophilic arom

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com.

- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. (2014). Chemistry Stack Exchange.

- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. (2022).

- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (n.d.).

- Selected Hammett substituent constants and susceptibility factors. (n.d.). Schwarzenbach et al.

- Hammett's relation for pyridine / C 6 F 4 I-Y complexes (a) and... (n.d.).

- Pyridine derivatives used for ligand synthesis together with Hammett... (n.d.).

- Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated

- Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).

- Troubleshooting low reactivity of substituted pyridines in indolizine synthesis. (n.d.). Benchchem.

- Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. (n.d.).

- Identifying Acidic Protons. (2020). Chemistry LibreTexts.

- Proton Location in Acid...Pyridine Hydrogen Bonds of Multi- Component Crystals. (2014). RSC Publishing.

- Comparing Acidity of Protons on a Single Molecule Organic Chemistry Acidity Practice Problem. (2022). YouTube.

- How to Find the Most Acidic Proton. (n.d.). Chemistry Steps.

- Ranking Protons in order of Increasing Acidity Using pKa Values. (2023). YouTube.

- A Walk through Recent Nitro Chemistry Advances. (n.d.). MDPI.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. brainly.com [brainly.com]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. global.oup.com [global.oup.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. svedbergopen.com [svedbergopen.com]

- 18. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 3-Nitro-2-(1-pyrrolidinyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the electronic properties of its derivatives is paramount for rational drug design. This guide provides a comprehensive analysis of the electrophilicity of the pyridine ring in 3-Nitro-2-(1-pyrrolidinyl)pyridine. We will delve into the synergistic and antagonistic electronic effects of the nitro and pyrrolidinyl substituents, dissect the resulting reactivity landscape, and provide actionable insights for leveraging this knowledge in synthetic and drug development contexts. Through a combination of theoretical principles, mechanistic insights, and practical experimental protocols, this document serves as a technical resource for professionals seeking to harness the unique chemical characteristics of this substituted pyridine.

Introduction: The Tunable Electronic Nature of the Pyridine Ring

The pyridine ring, an aromatic heterocycle, possesses an intrinsic electron-deficient character due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts an electron-withdrawing inductive effect, which reduces the electron density of the ring carbons and makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene.[1] However, the true utility of the pyridine scaffold lies in its tunable electronic nature, which can be precisely modulated through the strategic placement of electron-donating and electron-withdrawing groups.

The introduction of substituents dramatically alters the electron distribution within the ring, influencing its reactivity towards both electrophiles and nucleophiles. Electron-withdrawing groups, such as the nitro group (-NO2), further deplete the ring of electron density, enhancing its electrophilicity and activating it for nucleophilic aromatic substitution (SNAr).[2][3] Conversely, electron-donating groups, like the pyrrolidinyl group, increase the electron density of the ring, which can either attenuate or enhance reactivity depending on the specific reaction and the positions of other substituents.[4]

This guide focuses on the intriguing case of 3-Nitro-2-(1-pyrrolidinyl)pyridine, a molecule where these opposing electronic forces are in direct interplay. Understanding the net electronic effect on the pyridine ring is crucial for predicting its behavior in chemical reactions and its potential interactions in a biological context.

Deconstructing the Substituent Effects in 3-Nitro-2-(1-pyrrolidinyl)pyridine

The electrophilicity of the pyridine ring in the title compound is a result of the combined influence of the 3-nitro group and the 2-pyrrolidinyl group. Let's analyze each substituent's contribution individually and then consider their combined effect.

The Activating Power of the 3-Nitro Group

The nitro group is a potent electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a powerful negative mesomeric (resonance) effect (-M).[5] When positioned at the 3-position of the pyridine ring, the nitro group significantly depletes the electron density of the entire ring system. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group (positions 2, 4, and 6).

The Modulating Influence of the 2-Pyrrolidinyl Group

The pyrrolidinyl group, a cyclic secondary amine, is a strong electron-donating group. Its influence is primarily exerted through a positive mesomeric effect (+M), where the nitrogen lone pair delocalizes into the pyridine ring.[7] This donation of electron density increases the nucleophilicity of the ring and generally deactivates it towards electrophilic attack.

In the context of 3-Nitro-2-(1-pyrrolidinyl)pyridine, the 2-pyrrolidinyl group's electron-donating nature directly counteracts the electron-withdrawing effect of the 3-nitro group. This push-pull electronic arrangement creates a complex reactivity profile.

The Net Electrophilicity: A Balance of Forces